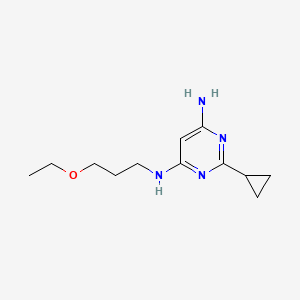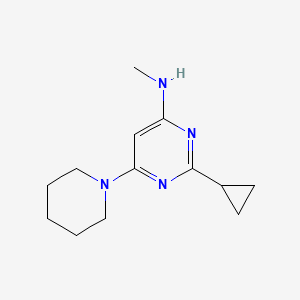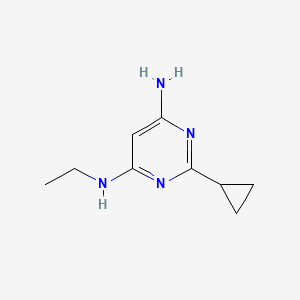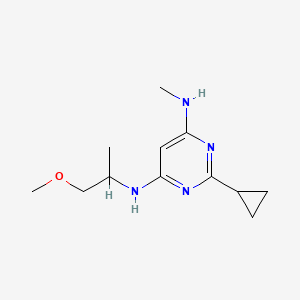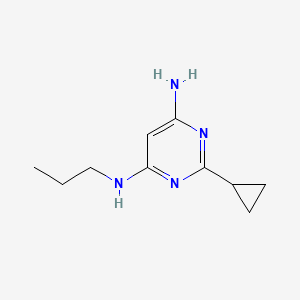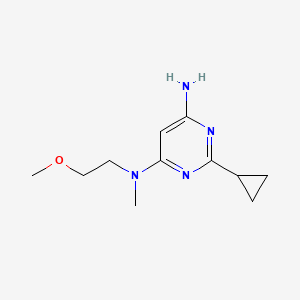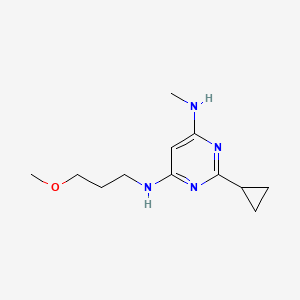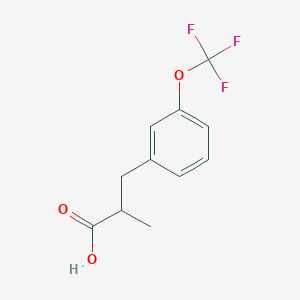![molecular formula C12H10N2O2S B1471735 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol CAS No. 1225715-97-8](/img/structure/B1471735.png)
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol
説明
The compound “6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol” seems to be a complex organic molecule. Compounds containing the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl moiety have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . They have also been mentioned as useful immunomodulators .
科学的研究の応用
Antimicrobial and Anticancer Activities
The scientific investigation into compounds structurally related to 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol has revealed a broad spectrum of bioactivities, including antimicrobial and anticancer properties. These research efforts have synthesized various heterocyclic compounds, showcasing the potential pharmacological applications of these molecules.
Antimicrobial Properties
A study highlighted the synthesis of new heterocyclic compounds starting from isonicotinic acid hydrazide, leading to the creation of compounds with significant antimicrobial activities. The antimicrobial activity study revealed good to moderate activity across the synthesized compounds, indicating their potential as therapeutic agents against microbial infections (Bayrak et al., 2009).
Anticancer Activities
Another research direction involves the synthesis of novel heterocyclic compounds utilizing thiophene incorporated thioureido substituent as precursors. The synthesized compounds displayed potent activity against colon HCT-116 human cancer cell lines, suggesting their utility in cancer therapy (Abdel-Motaal et al., 2020). Additionally, novel fluoro-substituted benzo[b]pyran compounds demonstrated anti-lung cancer activity at low concentrations compared to reference drugs, indicating a promising avenue for lung cancer treatment (Hammam et al., 2005).
Enzyme Inhibition for Therapeutic Applications
- Monoamine Oxidase Inhibition: Research into the synthesis and biological evaluation of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides and related compounds has shown selective inhibition of monoamine oxidase A and B. This enzyme inhibition is crucial for developing treatments for neurological disorders, such as depression and Parkinson's disease (Ahmad et al., 2019).
Novel Synthetic Routes and Chemical Transformations
- Innovative Synthetic Methods: The development of novel synthetic methodologies for heterocyclic compounds, such as imidazo[2,1-b][1,3]thiazines, has been reported. These methods pave the way for the creation of compounds with potential anti-inflammatory and pharmacological properties, demonstrating the versatility and broad application spectrum of these chemical frameworks (Saliyeva et al., 2021).
作用機序
Target of Action
Compounds with similar structures have been reported to be useful as immunomodulators .
Mode of Action
It is known that similar compounds can interact with their targets to modulate immune responses .
Biochemical Pathways
Related compounds have been shown to influence the wnt/β-catenin signaling pathway , which plays a crucial role in regulating fundamental cellular functions such as proliferation and migration .
Result of Action
Compounds with similar structures have been reported to have immunomodulatory effects .
生化学分析
Biochemical Properties
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can bind to specific protein domains, altering their conformation and affecting their biological function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact the expression of genes involved in oxidative stress response and inflammatory processes, thereby influencing cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as transcription factors and receptors, modulating their activity and downstream signaling pathways. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of phosphorylation events critical for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with promoter regions of target genes, thereby influencing transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The metabolic flux of this compound can influence the levels of various metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c17-12-4-2-9(13-14-12)8-1-3-10-11(7-8)16-6-5-15-10/h1-4,7H,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLHPHGJZRIPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


